molecular formula C10H10F3NO2 B12331416 Ethyl 2-amino-6-(trifluoromethyl)benzoate

Ethyl 2-amino-6-(trifluoromethyl)benzoate

Cat. No.: B12331416
M. Wt: 233.19 g/mol
InChI Key: SOXUVQRDAOTFFR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-amino-6-(trifluoromethyl)benzoate can be synthesized through various synthetic routes. One common method involves the reaction of 2-amino-6-(trifluoromethyl)benzoic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid. The reaction typically proceeds under reflux conditions, resulting in the formation of the ethyl ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of purification techniques such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-6-(trifluoromethyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amines .

Scientific Research Applications

Ethyl 2-amino-6-(trifluoromethyl)benzoate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.

    Industry: Utilized in the development of agrochemicals and other industrial products .

Mechanism of Action

The mechanism of action of ethyl 2-amino-6-(trifluoromethyl)benzoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with various enzymes and receptors. The amino group can form hydrogen bonds with target molecules, influencing their activity and function .

Comparison with Similar Compounds

Ethyl 2-amino-6-(trifluoromethyl)benzoate can be compared with other similar compounds, such as:

  • Ethyl 2-amino-4-(trifluoromethyl)benzoate
  • Ethyl 2-amino-6-(difluoromethyl)benzoate
  • Ethyl 2-amino-6-(methyl)benzoate

These compounds share similar structural features but differ in the number and type of substituents on the benzene ring. The presence of the trifluoromethyl group in this compound imparts unique properties, such as increased lipophilicity and metabolic stability, making it distinct from its analogs .

Properties

Molecular Formula

C10H10F3NO2

Molecular Weight

233.19 g/mol

IUPAC Name

ethyl 2-amino-6-(trifluoromethyl)benzoate

InChI

InChI=1S/C10H10F3NO2/c1-2-16-9(15)8-6(10(11,12)13)4-3-5-7(8)14/h3-5H,2,14H2,1H3

InChI Key

SOXUVQRDAOTFFR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC=C1N)C(F)(F)F

Origin of Product

United States

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